molecular formula C12H9ClO3S B154536 4-phenoxybenzenesulfonyl Chloride CAS No. 1623-92-3

4-phenoxybenzenesulfonyl Chloride

Cat. No. B154536
CAS RN: 1623-92-3
M. Wt: 268.72 g/mol
InChI Key: QIZPONOMFWAPRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06673804B1

Procedure details

In a similar manner to the procedures described in Example 1(2)-a and b, reactions were carried out using (±)-N-(tert-butoxycarbonyl)-2-(2-phthalimidoethyl)glycine benzyl ester, the product of Example 19(1), instead of (±)-N-(tert-butoxycarbonyl)-2-(2-phthalimidoethyl)glycine allyl ester, and using 4-trifluoromethoxybenzenesulfonyl chloride, instead of 4-phenoxybenzenesulfonyl chloride, to afford the desired compound (yield 52%) as a yellow powder.
Name
(±)-N-(tert-butoxycarbonyl)-2-(2-phthalimidoethyl)glycine benzyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
(±)-N-(tert-butoxycarbonyl)-2-(2-phthalimidoethyl)glycine allyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
52%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9](=[O:32])[CH:10]([CH2:19][CH2:20][N:21]1[C:25](=[O:26])[C:24]2=[CH:27][CH:28]=[CH:29][CH:30]=[C:23]2[C:22]1=[O:31])[NH:11]C(OC(C)(C)C)=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C(OC(=O)C(CCN1C(=O)C2=CC=CC=C2C1=O)NC(OC(C)(C)C)=O)C=C.[F:61][C:62]([F:75])([F:74])[O:63][C:64]1[CH:69]=[CH:68][C:67]([S:70]([Cl:73])(=[O:72])=[O:71])=[CH:66][CH:65]=1>>[O:63]([C:64]1[CH:69]=[CH:68][C:67]([S:70]([Cl:73])(=[O:72])=[O:71])=[CH:66][CH:65]=1)[C:62]1[CH:6]=[CH:7][CH:2]=[CH:3][CH:4]=1.[CH2:1]([O:8][C:9](=[O:32])[CH:10]([CH2:19][CH2:20][N:21]1[C:22](=[O:31])[C:23]2=[CH:30][CH:29]=[CH:28][CH:27]=[C:24]2[C:25]1=[O:26])[NH:11][S:70]([C:67]1[CH:66]=[CH:65][C:64]([O:63][C:62]([F:61])([F:74])[F:75])=[CH:69][CH:68]=1)(=[O:72])=[O:71])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
(±)-N-(tert-butoxycarbonyl)-2-(2-phthalimidoethyl)glycine benzyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(C(NC(=O)OC(C)(C)C)CCN1C(C=2C(C1=O)=CC=CC2)=O)=O
Step Two
Name
product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
(±)-N-(tert-butoxycarbonyl)-2-(2-phthalimidoethyl)glycine allyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)OC(C(NC(=O)OC(C)(C)C)CCN1C(C=2C(C1=O)=CC=CC2)=O)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(OC1=CC=C(C=C1)S(=O)(=O)Cl)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
O(C1=CC=CC=C1)C1=CC=C(C=C1)S(=O)(=O)Cl
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC(C(NS(=O)(=O)C1=CC=C(C=C1)OC(F)(F)F)CCN1C(C=2C(C1=O)=CC=CC2)=O)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 52%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.